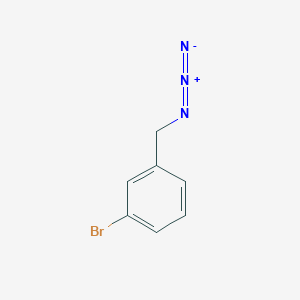

1-(Azidomethyl)-3-bromobenzene

CAS No.: 126799-86-8

Cat. No.: VC2037987

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126799-86-8 |

|---|---|

| Molecular Formula | C7H6BrN3 |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | 1-(azidomethyl)-3-bromobenzene |

| Standard InChI | InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |

| Standard InChI Key | GXOCMECOGWAHFX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)CN=[N+]=[N-] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CN=[N+]=[N-] |

Introduction

Chemical Identity and Physical Properties

1-(Azidomethyl)-3-bromobenzene is characterized by specific molecular parameters and physical properties that define its behavior in chemical reactions and applications. This compound is also known by alternative names including m-bromobenzylazide and 3-bromobenzyl azide.

Structural and Molecular Characteristics

The molecular structure consists of a benzene ring with a bromine atom at position 3 and an azidomethyl group (-CH₂N₃) at position 1. The presence of these two functional groups creates a chemical entity with distinctive reactivity patterns.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrN₃ |

| CAS Number | 126799-86-8 |

| Molecular Weight | 212.04700 g/mol |

| Exact Mass | 210.97500 |

| Physical Appearance | Colorless to pale yellow liquid/solid |

| LogP | 2.71216 |

| Polar Surface Area (PSA) | 49.75000 |

The compound typically appears as a colorless to pale yellow substance, which may exist as either a liquid or solid depending on purity and ambient conditions . The relatively high LogP value indicates moderate lipophilicity, suggesting good permeability through biological membranes and potential applications in medicinal chemistry contexts.

Electronic and Structural Features

The azide group (-N₃) consists of three nitrogen atoms in a linear arrangement with a distinctive electronic distribution. This functional group exhibits resonance stabilization, with the terminal nitrogen bearing a formal negative charge balanced by positive charges on the other nitrogen atoms. This electronic arrangement contributes to the compound's reactivity profile, particularly its potential to participate in cycloaddition reactions.

The meta-position of the bromine atom relative to the azidomethyl group creates a specific electronic environment that distinguishes this compound from its ortho and para isomers. This positional relationship affects the electron distribution within the benzene ring, influencing its reactivity patterns and applications in synthetic chemistry.

Synthesis Methodologies

Several synthetic approaches have been developed for preparing 1-(azidomethyl)-3-bromobenzene, with variations in reagents, conditions, and yields. These methods typically involve nucleophilic substitution reactions using appropriate precursors.

Standard Synthetic Route

The most common method for synthesizing 1-(azidomethyl)-3-bromobenzene involves the reaction of 3-bromobenzyl bromide with sodium azide in an appropriate solvent. This approach follows a general procedure observed for similar benzyl azide compounds:

-

A solution of 3-bromobenzyl bromide (5 mmol) in anhydrous DMF (10 mL) is prepared under inert atmosphere.

-

Sodium azide (7.5 mmol, 1.5 equiv) is added at room temperature (25°C).

-

The reaction mixture is stirred for approximately 6 hours at 64°C.

-

After completion, the reaction is quenched with water and extracted with diethyl ether.

-

The combined organic layers are concentrated under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to obtain the pure product .

This synthetic approach typically provides high yields, generally exceeding 90% for most benzyl azide derivatives .

Alternative Synthesis Methods

Alternative methodologies for preparing this compound may include:

-

Using different polar aprotic solvents such as acetonitrile instead of DMF

-

Employing phase-transfer catalysis conditions to enhance reaction efficiency

-

Utilizing flow chemistry techniques for scaled production

-

Applying microwave-assisted reaction conditions to reduce reaction time

One notable variation described in the literature employs deuterated precursors to synthesize isotopically labeled benzyl azides, which can be valuable for mechanistic studies and as internal standards for analytical applications .

Chemical Reactivity and Transformations

The reactivity of 1-(azidomethyl)-3-bromobenzene is primarily dictated by its two key functional groups: the azide moiety and the bromine substituent. Each of these groups enables specific types of chemical transformations.

Azide-Based Reactions

The azide functionality in 1-(azidomethyl)-3-bromobenzene participates in several important reaction types:

-

Click Chemistry: The compound readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are important heterocyclic structures in medicinal chemistry and materials science .

-

Reduction to Amines: The azide group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with palladium catalysts.

-

Conversion to Aldehydes: Research indicates that primary azides like 1-(azidomethyl)-3-bromobenzene can be efficiently converted to aldehydes using catalysts derived from myoglobin variants, providing access to functionalized benzaldehydes .

-

Staudinger Reaction: The azide can react with phosphines to form iminophosphoranes, which can subsequently be hydrolyzed to give amines or used in other transformations.

Bromine-Mediated Transformations

The bromine substituent provides opportunities for further functionalization:

-

Cross-Coupling Reactions: The compound can participate in various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, allowing for the introduction of diverse carbon-based substituents.

-

Metal-Halogen Exchange: Treatment with strong bases or certain metals can facilitate metal-halogen exchange, generating organometallic intermediates useful for subsequent transformations.

-

Nucleophilic Aromatic Substitution: Under appropriate conditions, the bromine can be displaced by nucleophiles, though this typically requires activating groups in specific positions.

The combination of these reactive sites makes 1-(azidomethyl)-3-bromobenzene a valuable bifunctional building block in organic synthesis, enabling sequential or orthogonal functionalization strategies.

Applications in Synthetic Chemistry

1-(Azidomethyl)-3-bromobenzene finds applications in various areas of synthetic chemistry due to its versatile functional groups and reactivity profile.

Heterocyclic Chemistry

This compound serves as a valuable precursor for synthesizing heterocyclic compounds, particularly through click chemistry reactions. The resulting 1,2,3-triazoles have applications in medicinal chemistry, agrochemistry, and materials science. The meta-bromo substituent provides an additional handle for further functionalization, allowing for the preparation of structurally complex and diversely substituted heterocycles .

Pharmaceutical Intermediates

The compound functions as an important intermediate in the synthesis of pharmaceutically relevant molecules. The azide group can be transformed into various nitrogen-containing functionalities common in drug molecules, while the bromine substituent enables further structural elaboration through coupling reactions. These features make 1-(azidomethyl)-3-bromobenzene valuable in the preparation of compound libraries for drug discovery programs .

Bioconjugation Chemistry

The azide functionality makes this compound potentially useful in bioconjugation applications. Through click chemistry, biomolecules can be selectively modified, enabling studies of biological processes and the development of diagnostic tools. The presence of the bromine atom provides an additional site for attaching reporter groups or other functional entities.

Materials Science

In materials science, 1-(azidomethyl)-3-bromobenzene can be used to prepare functionalized polymers and materials with specific properties. The azide group allows for post-polymerization modification, while the bromine provides opportunities for cross-linking or attaching pendant groups.

Comparative Analysis with Related Compounds

Examining 1-(azidomethyl)-3-bromobenzene in relation to structurally similar compounds provides insights into how small structural variations affect chemical properties and reactivity.

Comparison with Positional Isomers

The positional isomers of bromobenzyl azides differ primarily in the location of the bromine atom relative to the azidomethyl group:

| Compound | CAS Number | Position of Substituents | Notable Characteristics |

|---|---|---|---|

| 1-(Azidomethyl)-3-bromobenzene | 126799-86-8 | Br at position 3, CH₂N₃ at position 1 | Meta-substitution pattern influencing electronic distribution |

| 1-(Azidomethyl)-2-bromobenzene | 126799-87-9 | Br at position 2, CH₂N₃ at position 1 | Ortho-substitution creating potential steric interactions |

| 1-(Azidomethyl)-4-bromobenzene | Not specified in search results | Br at position 4, CH₂N₃ at position 1 | Para-substitution resulting in symmetric electronic distribution |

The meta-substitution pattern in 1-(azidomethyl)-3-bromobenzene creates an electronic environment distinct from both the ortho and para isomers. The ortho-isomer may exhibit restricted rotation around the benzylic carbon due to steric interactions between the bromine and azidomethyl group, while the para-isomer would display a more symmetrical charge distribution .

Comparison with Other Benzyl Azides

Comparing 1-(azidomethyl)-3-bromobenzene with other benzyl azides provides insights into the effects of different substituents:

| Compound | NMR Characteristics | Synthetic Yield | Applications |

|---|---|---|---|

| (Azidomethyl)benzene | ¹H NMR: δ = 7.40-7.27 (m, 5H), 4.30 (s, 2H) | 95% | General-purpose azide for click chemistry |

| 1-(Azidomethyl)-4-methylbenzene | ¹H NMR: δ = 7.23-7.16 (m, 4H), 4.27 (s, 2H), 2.35 (s, 3H) | 92-93% | Enhanced electron density due to methyl group |

| 1-(Azidomethyl)-3-methylbenzene | ¹H NMR: δ = 7.26 (t, J = 7.5 Hz, 1H), 7.13 (dd, J = 15.1, 8.6 Hz, 3H), 4.28 (s, 2H) | 88% | Similar substitution pattern with less electron-withdrawing effect |

| 1-(Azidomethyl)-3-chlorobenzene | Similar to the bromo analog but with less pronounced effects | Not specified | Similar applications with potentially different reactivity |

The spectral data for these compounds reveals subtle differences in electronic effects based on the nature of the substituent. In general, electron-donating groups like methyl increase electron density in the aromatic ring, while electron-withdrawing groups like bromine and chlorine decrease it .

Comparison with 1-Azido-3-bromobenzene

An important structural relative is 1-azido-3-bromobenzene (CAS: 2101-89-5), which differs from 1-(azidomethyl)-3-bromobenzene in the absence of the methylene spacer between the benzene ring and the azide group. This structural difference significantly affects reactivity:

-

In 1-azido-3-bromobenzene, the azide is directly attached to the aromatic ring, making it an aryl azide rather than a benzyl azide.

-

Aryl azides exhibit different photochemical properties and can form reactive nitrene intermediates upon irradiation.

-

The reactivity in cycloaddition reactions differs, with benzyl azides generally being more reactive in click chemistry than aryl azides.

-

The electronic effects of the bromine substituent directly influence the azide group in the aryl azide due to the absence of the insulating methylene spacer .

This comparison highlights how the presence or absence of a single methylene group can dramatically alter chemical behavior and application profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume